molecular formula C16H24N2O2S B13952720 4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13952720
M. Wt: 308.4 g/mol
InChI Key: NCWSLKLRJOJWOT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinylboronic acid: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester: Another pyridine derivative with different functional groups.

Uniqueness

4-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethylsulfanyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)21-12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3

InChI Key

NCWSLKLRJOJWOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CC=NC=C2

Origin of Product

United States

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